molecular formula C7H8FNO B13136691 3-Amino-5-fluoro-2-methylphenol

3-Amino-5-fluoro-2-methylphenol

Cat. No.: B13136691
M. Wt: 141.14 g/mol
InChI Key: HZTRGMKDYZTZBC-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2-methylphenol: is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, characterized by the presence of an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluoro-2-methylphenol can be achieved through several methods, including:

    Nitration and Reduction: The nitration of 2-methylphenol followed by reduction can introduce the amino group at the desired position.

    Halogenation and Amination: Fluorination of 2-methylphenol followed by amination can yield the target compound.

Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-fluoro-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Amino-5-fluoro-2-methylphenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    3-Amino-5-chloro-2-methylphenol: Similar structure with a chlorine atom instead of fluorine.

    3-Amino-5-bromo-2-methylphenol: Similar structure with a bromine atom instead of fluorine.

    3-Amino-5-iodo-2-methylphenol: Similar structure with an iodine atom instead of fluorine.

Comparison: 3-Amino-5-fluoro-2-methylphenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity. Fluorine atoms are known for their high electronegativity and ability to form strong bonds, which can enhance the compound’s stability and biological activity compared to its chloro, bromo, and iodo counterparts.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

3-amino-5-fluoro-2-methylphenol

InChI

InChI=1S/C7H8FNO/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,9H2,1H3

InChI Key

HZTRGMKDYZTZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O)F)N

Origin of Product

United States

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